Physicochemical Profiling: Target Compound vs. Closest Commercially Available Structural Analog
In the absence of experimentally determined bioactivity data, the most immediate verifiable differentiation lies in computed physicochemical properties. The target compound (CAS 1796964-28-7; MW 344.39, XLogP3 1.6, TPSA 82.2 Ų, HBA 6, HBD 3, rotatable bonds 6) can be compared against a closely related analog, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (analog A), which bears a bulkier, more lipophilic 4-Cl-3-CF₃-phenyl substitution instead of the 2-fluorophenyl group [1]. These computed differences predict altered membrane permeability, solubility, and metabolic stability profiles that directly impact assay compatibility and in vivo pharmacokinetic behavior [1].
| Evidence Dimension | Computed physicochemical properties: molecular weight, lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, rotatable bond count |
|---|---|
| Target Compound Data | MW 344.39 g/mol; XLogP3 1.6; TPSA 82.2 Ų; HBA 6; HBD 3; Rotatable bonds 6 [1] |
| Comparator Or Baseline | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea: qualitatively larger MW (addition of Cl and CF₃), markedly higher lipophilicity, and altered H-bonding profile vs. target compound [1] |
| Quantified Difference | Not precisely quantifiable from available sources; qualitative inference based on substituent physicochemical contributions (fluorine vs. chloro/trifluoromethyl) [1] |
| Conditions | In silico computed properties (XLogP3, TPSA) derived from chemical structure; no experimental measurement conditions apply [1] |
Why This Matters
For procurement decisions where the target compound is being evaluated as a chemical tool or lead scaffold, the 2-fluorophenyl substitution pattern offers a distinct lipophilicity-hydrogen bonding balance compared to the bulkier 4-Cl-3-CF₃ analog, which may be preferable for CNS drug discovery programs where lower lipophilicity and molecular weight are critical selection criteria.
- [1] Kuujia.com. CAS No 1796964-28-7: 1-(2-fluorophenyl)-3-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)urea. Product Technical Datasheet. URL: https://www.kuujia.com/cas-1796964-28-7.html View Source
